6-Tert-butyl-2-chloroquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
6-tert-butyl-2-chloroquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-17)13(15)16-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMPVBHMWSQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-2-chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into an aromatic ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 6-tert-butyl-2-chloroquinoline-3-carboxylic acid.
Reduction: 6-tert-butyl-2-chloroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The quinoline structure, particularly derivatives like 6-tert-butyl-2-chloroquinoline-3-carbaldehyde, has been extensively studied for its biological activities. Research indicates that compounds with the quinoline ring system exhibit a range of pharmacological properties:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antibacterial and antifungal activities. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been tested against various pathogens and exhibited notable efficacy against strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For example, benzotriazole-containing quinolines derived from 2-chloroquinoline-3-carbaldehyde demonstrated pronounced growth inhibitory effects on cancer cells, with IC50 values ranging from 1.23 to 7.39 µM .
- Antimalarial Activity : Recent structure-activity relationship studies have highlighted the potential of certain quinoline derivatives as antimalarial agents. Compounds with specific substitutions at the C6 position showed enhanced activity against malaria parasites .
Synthetic Applications
The synthesis of this compound and its derivatives is a subject of interest in organic chemistry due to their versatility in forming other functionalized compounds:
- Reactions and Synthesis : The compound can undergo various reactions including condensation with hydrazines to form hydrazone derivatives, which are also evaluated for biological activity . Additionally, microwave-assisted synthesis methods have been reported to enhance yields during the preparation of related compounds .
- Multicomponent Reactions : The compound has been successfully employed in multicomponent reactions leading to the formation of complex heterocycles, which are valuable in drug discovery .
Biological Evaluations
The biological evaluations of this compound focus on its potential therapeutic uses:
- In Vitro Studies : Various studies have assessed the cytotoxicity of synthesized derivatives on human cancer cell lines using assays such as the crystal violet assay. These evaluations help determine the efficacy and safety profiles of new compounds derived from this compound .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzotriazolyl derivative | Anticancer | 1.23 - 7.39 | |
| Antimicrobial derivative | Antibacterial | Varies | |
| Antimalarial derivative | Antimalarial | EC50 = 21.0 |
Table 2: Synthesis Methods for Quinoline Derivatives
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-chloroquinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro group may also participate in interactions with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Table 1: Key Structural and Reactivity Comparisons
Key Findings:
Steric Effects: The tert-butyl group at the 6-position introduces significant steric hindrance, which reduces reaction efficiency in multicomponent reactions compared to unsubstituted or smaller substituents (e.g., methyl or amino groups) .
Electronic Effects: The electron-withdrawing chlorine atom at the 2-position stabilizes the quinoline core, facilitating electrophilic substitution reactions. However, bulky groups like tert-butyl may hinder access to the reactive aldehyde group at position 3 .
Solubility: Methyl or amino substituents (e.g., in 2-chloro-8-methylquinoline-3-carbaldehyde or 6-amino-2-chloroquinoline-3-carbaldehyde) improve solubility in polar solvents, whereas the tert-butyl group enhances lipophilicity .
Limitations and Challenges
- The tert-butyl group complicates purification and crystallization due to increased molecular weight and nonpolar character.
- Reaction optimization (e.g., solvent choice, temperature) is critical to mitigate steric effects in this compound-based syntheses .
Biological Activity
6-Tert-butyl-2-chloroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound contains a quinoline ring system with a chloro substituent at position 2 and a tert-butyl group at position 6. The presence of the aldehyde functional group at position 3 enhances its reactivity, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. Additionally, the chloro group may facilitate interactions with biological targets, enhancing the compound's overall activity.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its derivatives have been tested for their ability to inhibit bacterial growth, demonstrating significant antimicrobial properties .
- Anticancer Properties : Several studies have reported its cytotoxic effects on cancer cell lines. For instance, derivatives synthesized from this compound exhibited IC50 values ranging from 1.23 to 7.39 µM against pancreatic and cervical cancer cell lines, indicating potent anticancer activity .
- Anti-inflammatory Effects : Compounds related to this quinoline derivative have been evaluated for their anti-inflammatory properties, showing promising results in reducing inflammatory markers in vitro.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines using a crystal violet assay. The results indicated that certain derivatives significantly inhibited cell growth, suggesting potential for further development as anticancer agents .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound effectively inhibited the growth of several pathogenic bacteria. The results were quantified using standard antimicrobial susceptibility tests, highlighting the compound's potential as an antimicrobial agent.
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing various derivatives and exploring their biological activities. The structure-activity relationship studies revealed that modifications to the quinoline structure could enhance specific biological activities, such as increased potency against cancer cells or improved antimicrobial efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Lacks tert-butyl group; has chlorine at position 2 | Serves as a precursor for synthesizing other derivatives |
| 6-Methylquinoline-3-carbaldehyde | Methyl group instead of tert-butyl | Exhibits different biological activity profiles |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties and diverse biological activities |
This table illustrates how variations in substituents can influence the biological properties of quinoline derivatives.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl₅) and dimethylformamide (DMF) is commonly employed. Key steps include:
-
Cyclization of substituted anilines with chloroacetyl chloride to form the quinoline core.
-
Introduction of the tert-butyl group via Friedel-Crafts alkylation under anhydrous conditions.
-
Formylation at the 3-position using POCl₃/DMF.
- Critical Parameters :
-
Temperature control (60–80°C) during formylation minimizes side reactions.
-
Excess tert-butylating agents (e.g., tert-butyl chloride) improve regioselectivity but require rigorous purification to remove by-products .
Reaction Step Key Reagents Optimal Conditions Yield Range Quinoline core formation Chloroacetyl chloride Reflux in toluene, 12 hrs 60–75% tert-Butyl introduction tert-Butyl chloride AlCl₃ catalyst, 0°C, 4 hrs 50–65% Formylation POCl₃, DMF 70°C, 6 hrs 40–55%
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory (DFT)-optimized structures). Key signals:
- Aldehyde proton at δ 10.2–10.5 ppm (¹H NMR).
- tert-butyl protons as a singlet at δ 1.4–1.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₅ClNO: 248.0838).
- IR Spectroscopy : Aldehyde C=O stretch at 1680–1700 cm⁻¹; absence of OH/NH stretches confirms no hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the tert-butyl and chloro substituents in this compound?
- Steric and Electronic Effects :
- The tert-butyl group at position 6 creates steric hindrance, directing electrophilic substitution (e.g., formylation) to the less hindered 3-position.
- Chlorine at position 2 withdraws electron density via resonance, stabilizing the quinoline ring and favoring formylation at the 3-position. Computational studies (e.g., molecular electrostatic potential maps) support this .
- Experimental Validation :
- Competitive reactions with alternative substituents (e.g., methyl vs. tert-butyl) show reduced yields (<30%) at the 3-position due to poor steric guidance.
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Common Contradictions :
- Splitting of the aldehyde proton due to rotameric forms in solution.
- Overlapping signals from residual solvents or by-products.
- Resolution Strategies :
- Variable-temperature NMR (VT-NMR) to observe coalescence of split signals.
- 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks.
- Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from impurities .
Q. What are the applications of this compound in medicinal chemistry research?
- Methodological Applications :
- Intermediate for Antimalarials : React with hydrazines to form Schiff base ligands for metal complexes (e.g., Fe³⁺, Cu²⁺) tested against Plasmodium species.
- Protease Inhibitors : Aldehyde group acts as an electrophilic "warhead" in covalent inhibitors targeting SARS-CoV-2 M<sup>pro</sup> (molecular docking studies show binding energy ≤ −7.5 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for this compound?
- Factors Influencing Variability :
- Catalyst Purity : AlCl₃ hygroscopicity reduces tert-butylation efficiency.
- Solvent Anhydrousness : Trace water in DMF hydrolyzes POCl₃, lowering formylation yield.
- Mitigation :
- Use freshly distilled solvents and flame-dried glassware.
- Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) to terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
